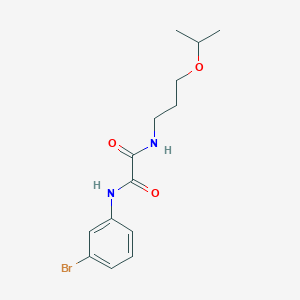

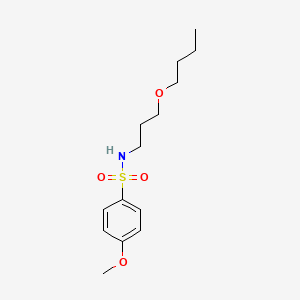

![molecular formula C16H25N3O4S B4627670 1-[(dimethylamino)sulfonyl]-N-(3-ethoxyphenyl)-4-piperidinecarboxamide](/img/structure/B4627670.png)

1-[(dimethylamino)sulfonyl]-N-(3-ethoxyphenyl)-4-piperidinecarboxamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to "1-[(dimethylamino)sulfonyl]-N-(3-ethoxyphenyl)-4-piperidinecarboxamide" typically involves multi-step chemical reactions, starting from basic building blocks such as benzenesulfonyl chloride and piperidine. For instance, a series of 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxy phenyl) sulfonyl]piperidine were synthesized through dynamic pH control in aqueous media, followed by substitution reactions with different electrophiles (Khalid et al., 2013). This exemplifies the complexity and versatility in synthesizing sulfonamide derivatives with piperidine nuclei, which could be applied to our compound of interest.

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the interactions and reactivity of a compound. For compounds structurally related to our compound of interest, X-ray diffraction studies have been used to confirm their structure, revealing insights into their molecular geometry and conformation (Naveen et al., 2015). Such analyses are instrumental in understanding how structural features influence the biological activity and chemical reactivity of these compounds.

Chemical Reactions and Properties

The chemical reactions and properties of sulfonamide and piperidine derivatives are diverse, with their reactivity being influenced by the substituents present on the nitrogen and sulfur atoms. Studies on similar compounds have shown that N-acyl and N-sulfonyl groups significantly impact the anodic methoxylation of piperidine derivatives, demonstrating the importance of these functional groups in determining the compound's chemical behavior (Golub & Becker, 2015).

Physical Properties Analysis

The physical properties of chemical compounds like "1-[(dimethylamino)sulfonyl]-N-(3-ethoxyphenyl)-4-piperidinecarboxamide" include solubility, melting point, and crystal structure, which are essential for their application in various scientific domains. The synthesis and characterization of related compounds have shown that these can crystallize in specific crystal systems, and their solubility in various solvents can be studied using spectroscopic techniques (Sadek et al., 2023).

Chemical Properties Analysis

Chemical properties, such as reactivity towards other chemical entities, stability under different conditions, and the ability to undergo specific chemical transformations, are fundamental to understanding the potential applications of a compound. For instance, the reactivity of piperidine derivatives with electrophiles and nucleophiles, and their behavior in substitution reactions, provide insights into their potential use in synthetic chemistry and drug development (Hino & Sato, 1974).

Aplicaciones Científicas De Investigación

Synthesis and Bioactivity

A study highlighted the synthesis of biologically active O-substituted derivatives of sulfonamides bearing a piperidine nucleus. These compounds were evaluated for their activity against enzymes like lipoxygenase, acetylcholinesterase, and butyrylcholinesterase, with some derivatives showing promising activity against butyrylcholinesterase (Khalid et al., 2013).

Chemical Reactions and Kinetics

Research on the reaction kinetics of derivatives involving piperidine in dimethyl sulfoxide solution demonstrates the complex behavior of these compounds under various conditions, providing insights into their reactivity and potential applications in synthesis and chemical engineering (FujinumaHajime et al., 1989).

Optimization for Receptor Modulation

Another study focused on optimizing chemical functionalities of indole-2-carboxamides for allosteric modulation of the cannabinoid type 1 receptor (CB1), highlighting the importance of structural modifications for binding affinity and activity. This research underscores the potential for designing specific receptor modulators based on piperidine derivatives (Khurana et al., 2014).

Antimicrobial Activity

Sulfonamide derivatives have also been synthesized and evaluated for their antimicrobial activity, with some compounds exhibiting marked potency against bacteria such as Escherichia coli and Staphylococcus aureus. This demonstrates the potential therapeutic applications of sulfonamide and piperidine derivatives in combating microbial infections (Ajani et al., 2013).

Fluorescent Molecular Probes

The development of fluorescent solvatochromic dyes utilizing dimethylamino and sulfonyl groups indicates the use of such compounds in creating sensitive molecular probes for biological and chemical analysis. These dyes exploit electron transfer systems for solvent-dependent fluorescence, useful in studying various biological events and processes (Diwu et al., 1997).

Propiedades

IUPAC Name |

1-(dimethylsulfamoyl)-N-(3-ethoxyphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O4S/c1-4-23-15-7-5-6-14(12-15)17-16(20)13-8-10-19(11-9-13)24(21,22)18(2)3/h5-7,12-13H,4,8-11H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFZCQXERFQUAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(dimethylsulfamoyl)-N-(3-ethoxyphenyl)piperidine-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dichlorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4627611.png)

![4-[3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1-naphthyl]morpholine](/img/structure/B4627615.png)

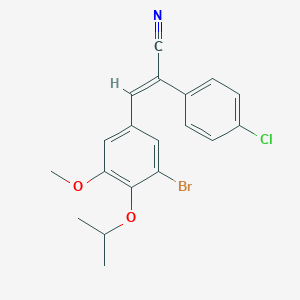

![N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4627624.png)

![3-[(2-chlorobenzyl)thio]-4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole](/img/structure/B4627642.png)

![methyl 2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acrylate](/img/structure/B4627643.png)

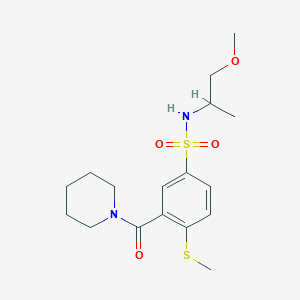

![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4627653.png)

![3-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzoic acid](/img/structure/B4627658.png)